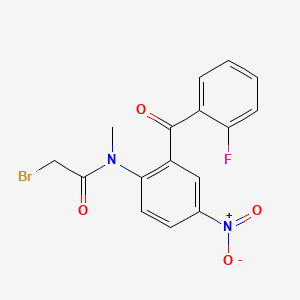
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The addition of a fluorine atom to the benzoyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for acylation and fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to the formation of different halogenated compounds.
科学研究应用
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different fluorine substitution patterns.
2-Bromo-N’-(2-fluorobenzoyl)benzohydrazide: Shares the bromine and fluorobenzoyl groups but differs in the presence of a hydrazide group.
Uniqueness
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
生物活性
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound is characterized by the presence of a bromine atom, a fluorobenzoyl group, and a nitrophenyl moiety, which may contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including kinases and reductases. For instance, benzamide derivatives are known to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Antimicrobial Properties : The presence of nitro and halogen substituents in the aromatic rings often enhances the antimicrobial activity of benzamide derivatives. Studies indicate that such compounds can exhibit significant antibacterial and antifungal activities against various pathogens .
- Cytotoxic Effects : Research has demonstrated that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes them potential candidates for cancer therapy .
Biological Activity Studies
A number of studies have investigated the biological activity of this compound and related compounds. Below is a summary table presenting key findings from these studies.
Case Studies
- Anticonvulsant Activity : In a study examining the muscle relaxant properties of similar compounds, it was found that certain benzamide derivatives reduced the time mice remained on a rotating rod, indicating sedative effects. The effective dose (ED50) was determined to be around 5 mg/kg for related compounds .
- Antimicrobial Efficacy : A series of tests demonstrated that 2-bromo derivatives showed enhanced antibacterial properties compared to their non-brominated counterparts. Minimum inhibitory concentrations (MICs) were established against various bacterial strains, with some compounds showing MIC values as low as 0.5 mg/mL .
- Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects revealed that 2-bromo derivatives could inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 20 µM, suggesting their potential use in cancer therapy .
属性
CAS 编号 |
70931-08-7 |
|---|---|
分子式 |
C16H12BrFN2O4 |
分子量 |
395.18 g/mol |
IUPAC 名称 |
2-bromo-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H12BrFN2O4/c1-19(15(21)9-17)14-7-6-10(20(23)24)8-12(14)16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
InChI 键 |
XVSYYXIAMSDAFJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















